Cas no 2391036-27-2 (4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine)
![4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine structure](https://ja.kuujia.com/scimg/cas/2391036-27-2x500.png)
4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-[4-(4-Pyridinylmethyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
- 2391036-27-2
- F6619-5078
- 4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine
- AKOS040709332
- 4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine
-
- インチ: 1S/C18H24N6/c1-2-10-24(9-1)18-20-8-5-17(21-18)23-13-11-22(12-14-23)15-16-3-6-19-7-4-16/h3-8H,1-2,9-15H2
- InChIKey: AGZPRGAJFZNHRO-UHFFFAOYSA-N
- SMILES: N1(CC2C=CN=CC=2)CCN(C2C=CN=C(N=2)N2CCCC2)CC1
計算された属性
- 精确分子量: 324.20624479g/mol
- 同位素质量: 324.20624479g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 372
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 48.4Ų
じっけんとくせい
- 密度みつど: 1.222±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 530.1±60.0 °C(Predicted)
- 酸度系数(pKa): 9.79±0.50(Predicted)
4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6619-5078-1mg |
4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine |
2391036-27-2 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6619-5078-2μmol |
4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine |
2391036-27-2 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6619-5078-3mg |
4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine |
2391036-27-2 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6619-5078-5mg |
4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine |
2391036-27-2 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6619-5078-5μmol |
4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine |
2391036-27-2 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6619-5078-40mg |
4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine |
2391036-27-2 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6619-5078-25mg |
4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine |
2391036-27-2 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6619-5078-30mg |
4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine |
2391036-27-2 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6619-5078-75mg |
4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine |
2391036-27-2 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6619-5078-2mg |
4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine |
2391036-27-2 | 2mg |
$88.5 | 2023-09-07 |
4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine 関連文献
-
1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
10. Back matter
4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidineに関する追加情報
4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine (CAS No. 2391036-27-2): A Comprehensive Overview
4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine (CAS No. 2391036-27-2) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidines, which are known for their diverse biological activities, including antiviral, antibacterial, and antifungal properties. The unique structural features of this compound, particularly the presence of a pyridine ring and piperazine moiety, contribute to its pharmacological profile and make it a promising candidate for further research and development.
The molecular structure of 4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine consists of a central pyrimidine core, which is substituted with a piperazine ring at the 4-position and a pyrrolidine ring at the 2-position. The pyridine ring is attached to the piperazine moiety via a methyl linker, creating a highly functionalized and versatile scaffold. This structural arrangement allows for multiple points of interaction with biological targets, making it an attractive candidate for drug discovery efforts.
Recent studies have highlighted the potential of 4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action is believed to involve the inhibition of viral replication through interference with key viral enzymes or host cell factors.
In addition to its antiviral properties, 4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The selective cytotoxicity is attributed to its ability to disrupt specific signaling pathways that are often dysregulated in cancer cells.
The pharmacokinetic properties of 4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine have been extensively studied to assess its suitability as a therapeutic agent. Data from animal models indicate that this compound has favorable oral bioavailability and a reasonable half-life, suggesting that it could be administered orally for chronic conditions. Furthermore, the compound has shown low toxicity in preclinical safety studies, which is a crucial factor for its advancement into clinical trials.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine in human subjects. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for phase II trials, which will further investigate the compound's therapeutic potential in specific patient populations.
The future outlook for 4-{4-[(Pyridin)-4-y)methyl]piperazin-1-y)-2-(pyrrolidin-1-y))pyrimidine (CAS No. 2391036-27-2) is highly promising. Ongoing research aims to optimize its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop novel formulations that can improve drug delivery and patient compliance.
In conclusion, 4-{4-[(Pyridin)-4-y)methyl]piperazin-
2391036-27-2 (4-{4-[(Pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine) Related Products
- 2156945-46-7(3-amino-3-1-(methylsulfanyl)cyclopropylpropanamide)
- 1261939-32-5(4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid)
- 888447-90-3(3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide)
- 2111790-95-3(Cyclopentene, 4-[[1-(chloromethyl)cyclobutyl]methyl]-)
- 1421512-47-1(2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide)
- 2228408-13-5(3-(2,5-dimethoxypyridin-4-yl)butanoic acid)
- 116836-27-2(2-amino-8-methyl-3,4-dihydroquinazolin-4-one)
- 50388-51-7(Methyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate)
- 1313712-45-6(1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one)
- 392293-82-2(N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)




